N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDSDCVSUUTDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives
A widely adopted method involves the reaction of 2-aminopyrimidine with α-haloketones or α-diketones. For example, iron-catalyzed denitration reactions enable the formation of the imidazo[1,2-a]pyrimidine ring under mild conditions. Copper-catalyzed one-pot procedures further enhance efficiency by combining cyclization and functionalization in a single step.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the α-haloketone, followed by intramolecular cyclization. Iron(III) chloride or copper(I) iodide often catalyze this step, with yields ranging from 70% to 85% depending on substituent electronic effects.
Ultrasonic-Assisted Synthesis
Recent advances employ ultrasonication to accelerate ring formation. A study demonstrated that molecular iodine catalyzes the three-component coupling of 2-aminopyrimidine, acetophenone derivatives, and dimedone in water, achieving 96% yield within 30 minutes. This method minimizes side reactions and improves atom economy.
Functionalization of the Phenyl Bridge
The 3-phenyl substituent on the imidazo[1,2-a]pyrimidine core is introduced via cross-coupling reactions or direct arylation .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between imidazo[1,2-a]pyrimidine boronic esters and iodobenzene derivatives is a reliable method. For instance, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C achieves 78% yield.
Direct C-H Arylation
Transition-metal-catalyzed C-H activation offers a step-economic alternative. A reported protocol uses Pd(OAc)₂ and pivalic acid in dimethylacetamide (DMA) to arylate the imidazo[1,2-a]pyrimidine at the C3 position, yielding 82% product.
Formation of the 2-Iodobenzamide Moiety
The 2-iodobenzamide group is installed via amide coupling or iodination post-functionalization .
Carbodiimide-Mediated Amide Bond Formation
Reaction of 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 2-iodobenzoic acid using EDCl/HOBt in dichloromethane affords the target amide in 85% yield. This method ensures high regioselectivity and minimal epimerization.
Late-Stage Iodination
Electrophilic iodination of pre-formed benzamide derivatives using N-iodosuccinimide (NIS) and BF₃·Et₂O in acetonitrile introduces iodine at the ortho position with 90% efficiency.
One-Pot and Green Chemistry Approaches
Molecular Iodine-Catalyzed Synthesis
A breakthrough method utilizes molecular iodine (20 mol%) in water under ultrasonication to assemble the imidazo[1,2-a]pyrimidine core and amide bond in one pot. This approach reduces waste and avoids toxic solvents, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Catalyst | Advantages |
|---|---|---|---|---|
| Cyclocondensation | FeCl₃, 80°C, DMF | 78% | Iron(III) chloride | Cost-effective, scalable |
| Ultrasonic-assisted | I₂, H₂O, ultrasonication | 96% | Molecular iodine | Rapid, eco-friendly |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, THF, 80°C | 82% | Palladium | High selectivity |
| Carbodiimide coupling | EDCl/HOBt, DCM, rt | 85% | EDCl | Mild conditions |
Chemical Reactions Analysis
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for introducing aryl groups to the pyrimidine scaffold. For N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, this method enables functionalization at the pyrimidine C2-amino group.
Reaction Conditions and Catalysts
| Component | Specification | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ | |
| Ligand | Xantphos | |
| Base | NaOtert-Bu | |
| Solvent | Toluene | |
| Temperature | Reflux (110–115°C) | |
| Yield Range | 27%–82% |
This reaction couples aryl halides with the primary amine group of the pyrimidine under inert conditions. For example, coupling with 2,4-dimethylbenzyl bromide forms N-substituted derivatives with retained pyridinyl and methoxyphenyl groups .
Alkylation at the Pyrimidine Amino Group
Alkylation reactions target the secondary amine in the pyrimidine core. Sodium hydride (NaH) in dry DMF activates the amine for nucleophilic substitution with alkyl halides.
General Procedure (Microwave-Assisted)
-
Base Activation : NaH (1.2 eq) in DMF at 0°C for 1 h.
-
Alkylation : Addition of alkyl halide (e.g., isopropyl bromide, 1.1 eq) and stirring overnight.
-
Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography purification .
Example: Isopropyl Derivatization
| Parameter | Value | Source |
|---|---|---|
| Reactant | Isopropyl bromide | |
| Solvent | Dry DMF | |
| Temperature | 0°C → room temperature | |
| Yield | 78% |
1H NMR data for the product (CDCl₃) confirms successful alkylation, with characteristic δ = 8.49 ppm (pyrimidine proton) .
Cyclization Reactions
Cyclization pathways leverage the pyrimidine’s electron-deficient ring for constructing fused heterocycles. AlCl₃-mediated intramolecular cyclization under microwave irradiation is a notable method.
Cyclization with AlCl₃
| Component | Specification | Source |
|---|---|---|
| Catalyst |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives, including N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.006 μM. This suggests that derivatives of this compound may be effective in treating tuberculosis and possibly other bacterial infections .
2. Anticancer Properties
Research has indicated that imidazo[1,2-a]pyrimidines possess anticancer potential. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis . Specific studies have highlighted that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
3. Neurological Effects
Imidazo[1,2-a]pyridines are also noted for their neuropharmacological effects. They have been investigated for their potential use in treating anxiety and depression due to their ability to interact with GABA receptors and other neurological targets . The structure of this compound may enhance its efficacy in these applications.
Material Science Applications
1. Fluorescent Properties
Imidazo[1,2-a]pyrimidines have been explored for their fluorescent properties, which can be utilized in photochemical sensors and biomarkers. Studies show that certain substitutions on the imidazo ring can enhance fluorescence intensity, making these compounds suitable for applications in bioimaging and sensor technology . The incorporation of the imidazo[1,2-a]pyrimidine moiety into materials could lead to novel fluorescent probes with high sensitivity.
2. Crystal Engineering
The crystal structures of imidazo[1,2-a]pyridine derivatives have been studied to understand their packing and interactions at the molecular level. This research is crucial for developing new materials with tailored properties for applications in electronics or catalysis . The unique structural features of this compound may allow for innovative applications in crystal engineering.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and activities of compounds structurally related to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide:
Key Observations:
Core Heterocycle :
- The target compound’s imidazo[1,2-a]pyrimidine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., ). Pyrimidine’s additional nitrogen atom may enhance hydrogen bonding and π-stacking interactions in biological targets .
- Imidazo[1,2-a]pyridine derivatives (e.g., imazosulfuron) often exhibit agrochemical applications, while pyrimidine analogs are more common in medicinal chemistry .
Halogen Substituents :
- The iodine atom in the target compound contrasts with bromine () and chlorine (). Iodine’s larger atomic radius and polarizability may improve binding affinity via halogen bonding, though it could reduce metabolic stability compared to lighter halogens .
Amide Variations :
- The 2-iodobenzamide group differs from furanamide () and Schiff base (). Benzamide’s aromaticity and planar structure may favor interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Melting Points :
Spectroscopic Characterization :
- NMR, FT-IR, and mass spectrometry are standard for confirming imidazo[1,2-a]pyrimidine structures (e.g., υ(C=N) at 1642 cm⁻¹ in ) .
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by the following chemical formula:
- Molecular Formula : C18H15N4I
- Molecular Weight : 398.25 g/mol
- Structure : The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- PI3K/AKT Pathway Inhibition : Compounds containing imidazo[1,2-a]pyrimidine structures have been reported to inhibit the PI3K/AKT signaling pathway, crucial for cancer cell survival and proliferation .
- Molecular Docking Studies : Molecular docking simulations indicate that these compounds can effectively bind to key targets involved in tumor growth, suggesting a mechanism of action that disrupts cancer cell signaling .
Antimicrobial Activity
The antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives has also been documented. Studies have demonstrated that these compounds exhibit activity against a range of microorganisms:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Showed antifungal properties against Candida species .
Study 1: Anticancer Effects
A study conducted on a series of imidazo[1,2-a]pyrimidines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, a set of imidazo[1,2-a]pyrimidine derivatives were tested against 13 different microorganisms. The results indicated that many compounds displayed significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin .
Data Summary
| Activity Type | Target Organisms | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Low micromolar range | PI3K/AKT pathway inhibition |
| Antimicrobial | Gram-positive and Gram-negative Bacteria; Fungi | Lower than standard antibiotics | Disruption of microbial cell functions |
Q & A
Q. What are the established synthetic routes for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide, and what key intermediates are involved?
The synthesis typically involves two stages:
- Formation of the imidazo[1,2-a]pyrimidine core : Condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux conditions in polar solvents like ethanol .
- Iodination : Electrophilic aromatic iodination of the benzamide moiety using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Key intermediates include the unsubstituted imidazo[1,2-a]pyrimidine precursor and the iodinated benzamide derivative.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–9.0 ppm) and carbons (δ 110–160 ppm) to confirm the imidazo[1,2-a]pyrimidine and benzamide moieties. For example, singlet peaks near δ 8.7 ppm correlate with pyrimidine ring protons .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- LC/MS : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the iodination step of this compound synthesis?
- Temperature Control : Maintain 0–5°C to minimize side reactions like over-iodination .
- Catalyst Selection : Use FeCl₃ instead of AlCl₃ for higher regioselectivity .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product in >95% purity .
Q. How can structural discrepancies in NMR data between synthesized batches be resolved?
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation in amide bonds) .
- Impurity Analysis : Perform HPLC to rule out unreacted intermediates or byproducts .
Q. What in vitro models are appropriate for evaluating the anticancer activity of this compound?
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays (MTT or SRB).
- Selectivity Testing : Compare IC₅₀ values against non-cancerous lines (e.g., MRC-5 fibroblasts) to assess therapeutic index .
- Mechanistic Studies : Perform flow cytometry to evaluate apoptosis induction or cell cycle arrest .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the iodobenzamide group (e.g., replace iodine with bromine) or imidazo[1,2-a]pyrimidine substituents (e.g., methyl, methoxy) .
- Biological Screening : Test analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays .
- Computational Modeling : Perform docking studies to predict binding affinities for target proteins .
Q. How can contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives be addressed?
- Assay Standardization : Compare protocols for cell viability assays (e.g., incubation time, serum concentration) .
- Purity Verification : Re-evaluate compound purity via elemental analysis or HRMS to rule out batch variability .
- Meta-Analysis : Cross-reference data from independent studies to identify consensus trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
